

Application Notes and Protocols for HPLC-MS Analysis of Tanacetanem tatsienense Extracts

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Compound of Interest

Compound Name: *Tatsiensine*

Cat. No.: *B1194897*

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Introduction

Tanacetum tatsienense is a plant species belonging to the Asteraceae family, a genus known for its rich phytochemical profile and traditional medicinal uses. Species within the Tanacetum genus are known to produce a variety of bioactive secondary metabolites, including sesquiterpene lactones, flavonoids, and phenolic acids, which have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties. The analysis of these compounds is crucial for understanding the therapeutic potential of Tanacetum tatsienense extracts and for the development of new phytopharmaceuticals.

This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of Tanacetum tatsienense extracts. The methodologies outlined here are designed to enable the separation, identification, and quantification of key bioactive compounds. Furthermore, this document explores the potential mechanisms of action of these compounds by visualizing their interaction with key signaling pathways.

Experimental Protocols

Plant Material and Extraction

Objective: To prepare a crude extract from Tanacetum tatsienense plant material suitable for HPLC-MS analysis.

Materials:

- Dried aerial parts of *Tanacetum tatsienense*
- Grinder or mill
- Methanol (HPLC grade)
- Ethanol (70%, v/v)
- Ultrasonic bath
- Rotary evaporator
- Syringe filters (0.22 µm, PTFE)

Protocol:

- Sample Preparation: Dry the aerial parts of *Tanacetum tatsienense* at 40°C for 48 hours and grind into a fine powder.
- Extraction:
 - Weigh 10 g of the powdered plant material and place it in a flask.
 - Add 100 mL of 70% ethanol.
 - Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
 - Filter the mixture through Whatman No. 1 filter paper.
 - Collect the filtrate and repeat the extraction process on the residue two more times.
 - Combine the filtrates.
- Concentration: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

- Sample for Analysis: Dissolve the dried extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Method for Phenolic Acids and Flavonoids

Objective: To separate and identify phenolic acids and flavonoids in the *Tanacetum tatsienense* extract.

Instrumentation:

- UHPLC system coupled to a Q-TOF or Triple Quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase:
 - A: 0.1% formic acid in water
 - B: 0.1% formic acid in acetonitrile
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-15 min: 5-40% B
 - 15-25 min: 40-80% B
 - 25-28 min: 80-95% B
 - 28-30 min: 95% B (hold)
 - 30.1-35 min: 5% B (equilibration)
- Flow Rate: 0.3 mL/min

- Column Temperature: 40°C
- Injection Volume: 5 µL

Mass Spectrometry Conditions:

- Ionization Mode: ESI, negative
- Capillary Voltage: 3.5 kV
- Source Temperature: 120°C
- Desolvation Temperature: 350°C
- Gas Flow:
 - Cone Gas: 50 L/h
 - Desolvation Gas: 600 L/h
- Scan Range: m/z 100-1000
- Data Acquisition: Full scan and targeted MS/MS of precursor ions.

HPLC-MS Method for Sesquiterpene Lactones

Objective: To separate and identify sesquiterpene lactones, such as parthenolide, in the *Tanacetum tatsienense* extract.

Instrumentation:

- HPLC system coupled to a single quadrupole or ion trap mass spectrometer with an ESI or APCI source.

Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase:

- A: Water
- B: Acetonitrile
- Gradient Elution:
 - 0-10 min: 40-60% B
 - 10-20 min: 60-80% B
 - 20-25 min: 80% B (hold)
 - 25.1-30 min: 40% B (equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 µL

Mass Spectrometry Conditions:

- Ionization Mode: ESI, positive
- Capillary Voltage: 4.0 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Gas Flow:
 - Nebulizer Gas: 1.5 L/min
 - Drying Gas: 10 L/min
- Scan Range: m/z 150-500
- Data Acquisition: Full scan and selected ion monitoring (SIM) for target compounds.

Data Presentation

Note: The following quantitative data is based on studies of closely related *Tanacetum* species and is provided for illustrative purposes. The actual concentrations in *Tanacetum tatsienense* may vary and should be determined experimentally.

Table 1: Quantification of Major Phenolic Compounds in *Tanacetum* Species Extracts.

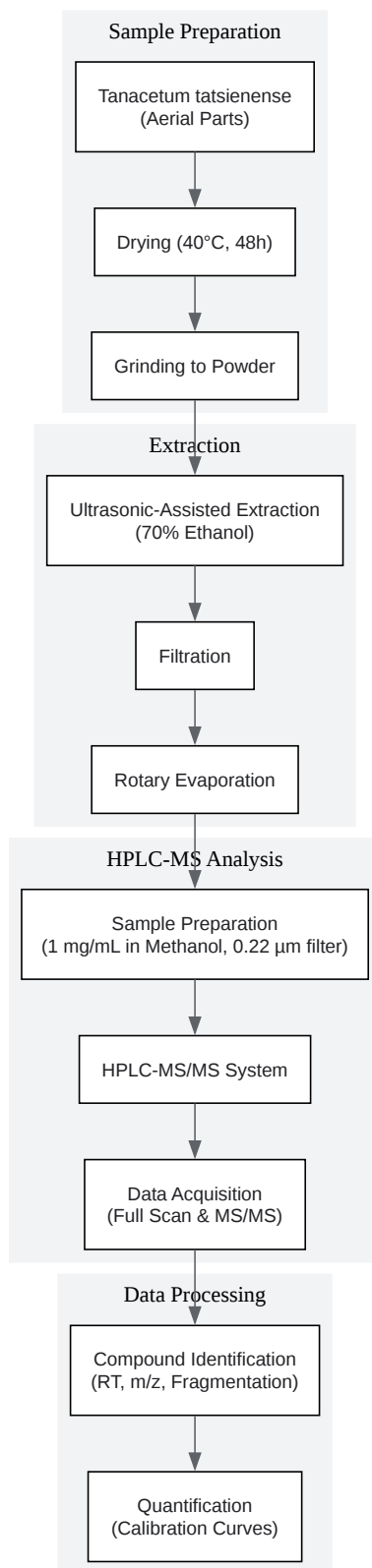
Compound	Class	Concentration Range (µg/g of dry weight)	Reference Species
Chlorogenic acid	Phenolic Acid	2600 - 9250	<i>T. parthenium</i> , <i>T. balsamita</i>
Caffeic acid	Phenolic Acid	< 0.2 - 5.0	<i>T. parthenium</i> [1]
Vanillic acid	Phenolic Acid	5.0 - 15.0	<i>T. cadmeum</i>
Apigenin	Flavonoid	9.71 - 50.0	<i>T. parthenium</i> [1]
Luteolin	Flavonoid	< 0.1 - 25.0	<i>T. parthenium</i> [1]
Quercetin	Flavonoid	27.61 - 40.0	<i>T. parthenium</i> [1]
Kaempferol	Flavonoid	10.0 - 30.0	<i>T. parthenium</i>
Naringenin	Flavonoid	2.0 - 10.0	<i>T. cadmeum</i>

Table 2: Quantification of Major Sesquiterpene Lactones in *Tanacetum* Species Extracts.

Compound	Class	Concentration Range (µg/mg of extract)	Reference Species
Parthenolide	Sesquiterpene Lactone	50.0 - 600.0	<i>T. parthenium</i>
Guaianolide	Sesquiterpene Lactone	52.55	<i>T. parthenium</i>

Mandatory Visualization

Experimental Workflow



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Caption: Experimental workflow for HPLC-MS analysis of *Tanacetum tatsienense*.

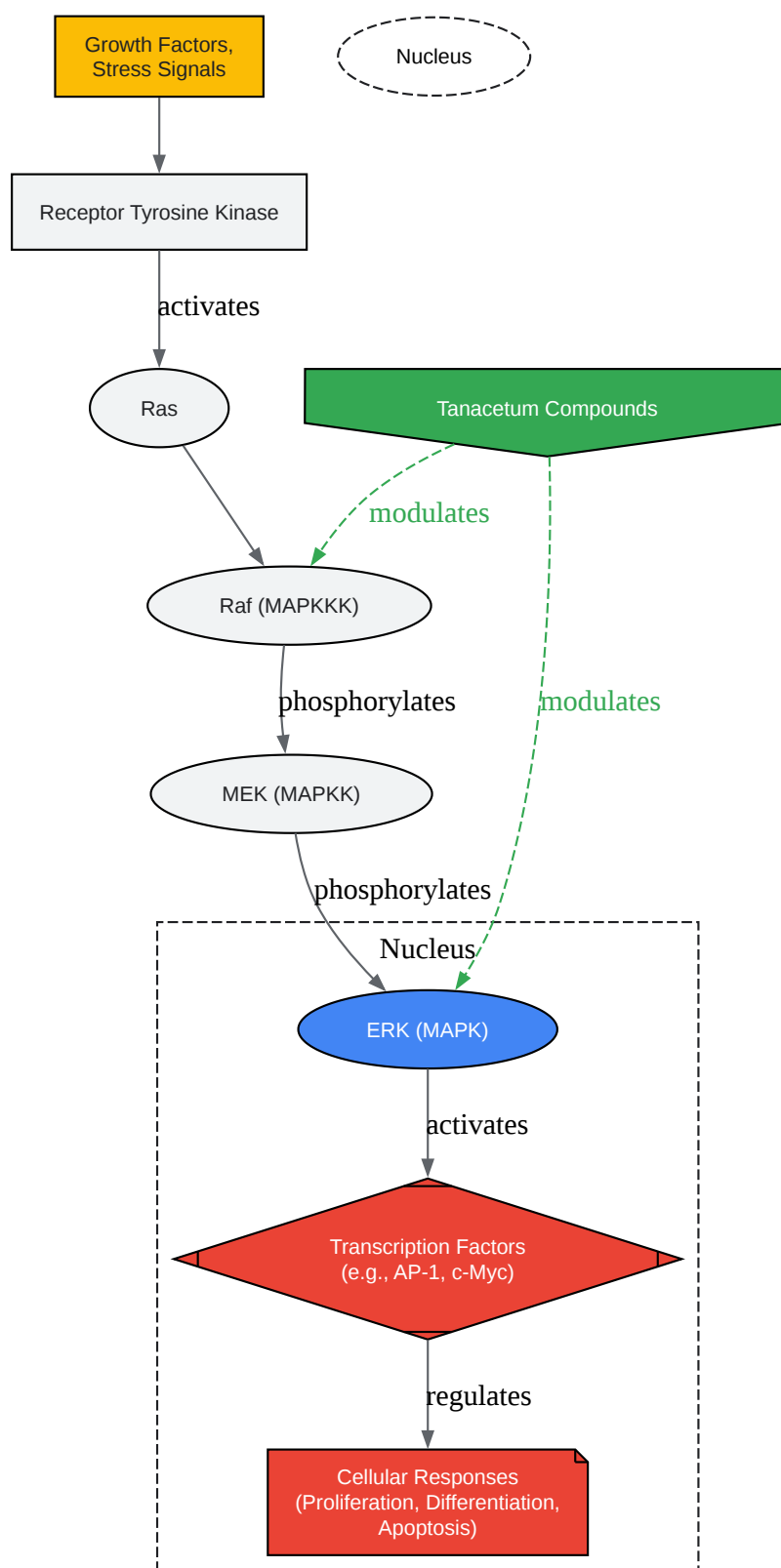
Signaling Pathway Analysis

The bioactive compounds found in *Tanacetum* species, particularly parthenolide, have been shown to exert their anti-inflammatory effects by inhibiting the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.^{[2][3]} Additionally, modulation of the MAPK (Mitogen-Activated Protein Kinase) pathway has been associated with the anticancer properties of *Tanacetum* extracts.^{[2][3]}



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Caption: Inhibition of the NF-κB pathway by Tanacetum compounds.



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Caption: Modulation of the MAPK signaling pathway by Tanacetum compounds.

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